molecular formula C7H12O3 B580038 Methyl 2-Methyltetrahydrofuran-2-carboxylate CAS No. 1218915-91-3

Methyl 2-Methyltetrahydrofuran-2-carboxylate

Cat. No. B580038
M. Wt: 144.17
InChI Key: CWJSQEOFZMFXDO-UHFFFAOYSA-N
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Description

Methyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is a colorless to yellow liquid at room temperature .


Synthesis Analysis

Methyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through an efficient and clean method which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .


Molecular Structure Analysis

The IUPAC name for Methyl 2-Methyltetrahydrofuran-2-carboxylate is methyl 2-methyltetrahydro-2-furancarboxylate . The InChI code for this compound is 1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 .


Chemical Reactions Analysis

Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . It can also undergo regioselective deprotonation at C-2 with LDA followed by the DMF-mediated formylation .


Physical And Chemical Properties Analysis

Methyl 2-Methyltetrahydrofuran-2-carboxylate is a colorless to yellow liquid at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

1. Organometallic Chemistry

  • Application : 2-MeTHF has been used as an alternative to classical tetrahydrofuran (THF) in organometallic chemistry due to its higher stability with basic organometallic reagents. It is suitable for processes involving sensitive species including asymmetric transformations .
  • Methods : The use of 2-MeTHF in organometallic transformations ranges from carbanions to radical and transition metal-catalyzed processes .
  • Results : The presence of a methyl group at the 2-position of 2-MeTHF has a dramatic effect on the decomposition, as reflected by the much higher value of t 1/2 = 130 min at 35 °C compared to THF .

2. Extraction of Natural Products

  • Application : 2-MeTHF is used in the extraction of natural products. It is considered a potential alternative solvent to n-hexane for the extraction of various products .
  • Methods : An experimental study was conducted with 2-MeTHF, in comparison to n-hexane, for the extraction of carotenoids and aromas .
  • Results : The results of these studies show that 2-MeTHF is a potential alternative solvent to n-hexane for the extraction of various products .

3. Biocatalysis

  • Application : 2-MeTHF has been used in biocatalysis with applications for different enzymes (hydrolases, oxidoreductases, lyases, etc.), as well as in innovative combinations such as gas-liquid mixtures (CO2-2-MeTHF expanded phase), in multi-step enzymatic systems, and flow biocatalysis .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

4. C-C Bond Forming Reactions

  • Application : 2-MeTHF may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

5. Electrolyte Formulation

  • Application : 2-MeTHF is useful in the electrolyte formulation for secondary lithium electrodes .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

6. Organocatalysis

  • Application : 2-MeTHF is used in organocatalysis. Its physical and chemical properties, such as its low miscibility with water, boiling point, and remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in syntheses involving organometallics, organocatalysis .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

7. Processing Lignocellulosic Materials

  • Application : 2-MeTHF is used for processing lignocellulosic materials .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

8. Component in Alternative Fuels

  • Application : 2-MeTHF is used as a component in alternative fuels .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

9. Organocatalysis

  • Application : 2-MeTHF is used in organocatalysis. Its physical and chemical properties, such as its low miscibility with water, boiling point, and remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in syntheses involving organometallics, organocatalysis .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

10. Processing Lignocellulosic Materials

  • Application : 2-MeTHF is used for processing lignocellulosic materials .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

11. Component in Alternative Fuels

  • Application : 2-MeTHF is used as a component in alternative fuels .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Methyl 2-Methyltetrahydrofuran-2-carboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H302, H315, H318, H319, H335 . These hazard statements indicate that the substance is highly flammable, harmful if swallowed, causes skin irritation, and causes serious eye damage .

properties

IUPAC Name

methyl 2-methyloxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSQEOFZMFXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704885
Record name Methyl 2-methyloxolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methyltetrahydrofuran-2-carboxylate

CAS RN

1218915-91-3
Record name Methyl 2-methyloxolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (0.15 mL, 2.1 mmol) is added dropwise at 0° C. to a solution of 2-methyltetrahydro-2-furancarboxylic acid (250 mg, 1.9 mmol) in methanol (2.0 mL). After bringing the reaction mixture to room temperature, it is heated under reflux for 1 h. The solvent is removed under reduced pressure, the crude is dissolved in DCM and filtered through a pad of silica. Removal of the solvent under reduced pressure affords 276.0 mg of methyl 2-methyltetrahydro-2-furancarboxylate that is used in the next step without further purification. Yield: 93%. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.49 (3H, s), 1.78-1.85 (1H, m), 1.91-1.99 (2H, m), 2.30-2.37 (1H, m), 3.75 (3H, s), 3.92-4.02 (2H, m).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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